2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid
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Overview
Description
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride.
Formation of the pyrazole ring: The pyrazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling reaction: The protected amino acid is then coupled with the pyrazole derivative under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring or the Fmoc group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The molecular targets and pathways involved include interactions with specific enzymes and substrates during the synthesis process.
Comparison with Similar Compounds
Similar Compounds
- 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethoxyacetic acid
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid is unique due to its specific structure, which combines the Fmoc protecting group with a pyrazole ring. This combination provides distinct chemical properties and reactivity, making it valuable in specialized synthetic applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methylpyrazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c1-24-18(10-11-22-24)19(20(25)26)23-21(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-11,17,19H,12H2,1H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJRHHKJTLHGBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1998980-60-1 |
Source
|
Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-pyrazol-5-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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